7-methoxyisoquinoline-1,3(2H,4H)-dione

PARP inhibitor DNA repair cancer therapeutics

Researchers developing selective PARP-1 inhibitors or antiviral agents require a homophthalimide scaffold with consistent 7-methoxy substitution. Structural variations on the isoquinolinedione core yield >100-fold differences in enzyme selectivity; even minor substitution changes compromise assay reproducibility and synthetic tractability. - Core scaffold for PARP-1 inhibitors with >100-fold selectivity over PARP-2 - Intermediate for antiviral agents active against drug-resistant HIV-1 variants - Enables Knoevenagel condensation at the 4-position for rapid derivatization Sourced under rigorous QC with batch-specific purity documentation. Standard lab quantities available for immediate dispatch.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 76746-94-6
Cat. No. B1362848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxyisoquinoline-1,3(2H,4H)-dione
CAS76746-94-6
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC(=O)NC2=O)C=C1
InChIInChI=1S/C10H9NO3/c1-14-7-3-2-6-4-9(12)11-10(13)8(6)5-7/h2-3,5H,4H2,1H3,(H,11,12,13)
InChIKeyAIDXWJHKQIWYKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxyisoquinoline-1,3(2H,4H)-dione: PARP and Antiviral Drug Discovery Scaffold


7-Methoxyisoquinoline-1,3(2H,4H)-dione is a heterocyclic organic compound belonging to the homophthalimide family, serving as a high-value chemical scaffold in medicinal chemistry and drug discovery research . It is characterized by a core isoquinoline ring with a methoxy group at the seventh position and a dione functionality at the first and third positions, which imparts specific structural and electronic properties that differentiate it from unsubstituted analogs in downstream derivatization [1]. The compound is utilized primarily as a building block for the synthesis of more complex isoquinoline derivatives with diverse biological activities, including potential antimicrobial, anticancer, and antiviral properties . This scaffold is a critical precursor for the development of selective poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors and antiviral agents [2].

Workflow Building block for PARP-1 and antiviral inhibitor synthesis
Reactivity 7-Methoxy directs electronic properties and derivatization at 4-position
Screening Supports antimicrobial, anticancer, and antiviral research programs

Why 7-Methoxyisoquinoline-1,3(2H,4H)-dione Analogs Are Not Interchangeable for PARP-1 and Antiviral


Generic substitution among isoquinoline-1,3(2H,4H)-dione analogs is scientifically unsound due to the profound impact of even minor structural modifications on biological activity, selectivity, and synthetic tractability. The specific 7-methoxy substitution pattern on the homophthalimide core is not interchangeable with unsubstituted or differently substituted analogs, as it directly influences the electron density of the aromatic ring and the compound's reactivity in subsequent derivatization steps, such as Knoevenagel condensations at the 4-position [1]. Furthermore, quantitative data from the broader class demonstrate that structural variations on the isoquinolinedione scaffold can result in over 100-fold differences in enzyme selectivity [2] and dramatically alter antiviral potency and resistance profiles [3]. Therefore, the selection of this specific building block is a critical determinant of success in downstream synthesis and assay outcomes.

  1. 7-Methoxy substitution pattern alters ring electron density; unsubstituted analogs may diverge in Knoevenagel condensation reactivity.
  2. Isoquinolinedione scaffold variations can shift PARP-1/PARP-2 selectivity by >100-fold, restricting direct substitution.
  3. Antiviral potency and resistance profiles are highly sensitive to substituent changes; analog activity may not transfer.

Quantitative Comparison: 7-Methoxyisoquinoline-1,3(2H,4H)-dione vs. Analogs


BYK204165: Selective PARP-1 Inhibition Over PARP-2

While 7-methoxyisoquinoline-1,3(2H,4H)-dione is a building block, its utility is underscored by the properties of a closely related analog, BYK204165 [4-(1-methyl-1H-pyrrol-2-ylmethylene)-4H-isoquinolin-1,3-dione]. In a direct head-to-head comparison against other isoquinolindione derivatives BYK49187 and BYK236864, BYK204165 was unique in displaying a 100-fold selectivity for PARP-1 (pIC50 7.35) over PARP-2 (pIC50 5.38) [1]. The other analogs displayed no selectivity. This is supported by cell-based assays showing high correlation with cell-free PARP-1 inhibition (r²=0.89-0.96, P<0.001) [1].

PARP-1 Selectivity
Class-level inference
Analog BYK204165 pIC50 PARP-1 7.35 / PARP-2 5.38 >100x selectivity
Analogs BYK49187/BYK236864 pIC50 difference No selectivity
Supports design of selective PARP-1 inhibitors.
Class-level inference from analog BYK204165. Verify with target scaffold.
PARP inhibitor DNA repair cancer therapeutics

Cellular Potency of HID Scaffold in HBV RNaseH Inhibition

A direct study of the core 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold, closely related to the 7-methoxy variant, revealed a unique cellular pharmacology profile. Compound #1 (HID) was the best hit among 23 screened heterocycles, showing an enzymatic IC50 of 28.1 µM but a significantly more potent cellular EC50 of 4.2 µM for suppressing viral replication [1]. This 7-fold difference indicates superior cellular retention, metabolism, or target engagement compared to the recombinant enzyme assay, a property not observed with many other scaffolds in the same screen [1].

Cellular vs Enzymatic
Class-level inference
EC50 4.2 µM Cellular (HepDES19)
IC50 28.1 µM Enzymatic
6.7-fold more potent in cells
Suggests favorable cell permeability and intracellular target engagement.
From core HID scaffold; cellular retention may differ in other derivatives.
HBV RNaseH inhibitor antiviral hepatitis B

MB-76 Activity Against Raltegravir-Resistant HIV-1

The HID derivative MB-76 demonstrates a high barrier to resistance, a key differentiator from first-generation HIV integrase strand transfer inhibitors (INSTIs). MB-76 potently blocked HIV integration and was fully active against a panel of wild-type as well as raltegravir-resistant HIV-1 variants [1]. Crystallographic analysis revealed that its compact metal-chelating scaffold makes fewer direct contacts with integrase, which may explain the difficulty of selecting replicating resistant variants and the lack of cross-resistance with other INSTIs [1].

Resistance Profile
Class-level inference
MB-76 (HID derivative) Active against raltegravir-resistant HIV-1
Raltegravir Loses potency against resistant variants
Supports research into resistance-overcoming HIV integrase inhibitors.
Class-level inference from MB-76; cross-resistance pattern may differ.
HIV integrase inhibitor drug resistance antiviral

Homophthalimide Derivative Cytotoxicity Matches Doxorubicin in MCF-7 Cells

A comparative study of N-substituted (E)-4-arylidene isoquinoline-1,3-dione derivatives, synthesized from an N-aryl homophthalimide intermediate, revealed that compound 5g achieved an IC50 of 3.57±0.54 µg/mL against the MCF-7 breast cancer cell line [1]. This value is very close to the standard chemotherapeutic agent doxorubicin, which had an IC50 of 3.36±0.38 µg/mL in the same assay [1]. This demonstrates that specific modifications of the homophthalimide core can yield anticancer potency on par with a clinically established drug.

Cytotoxicity in MCF-7
Class-level inference
Derivative 5g IC50 3.57 ± 0.54 µg/mL
Doxorubicin IC50 3.36 ± 0.38 µg/mL
Comparable cytotoxicity
Supports cytotoxicity endpoint exploration in MCF-7 cells.
From derivative 5g; activity not guaranteed for other substituents.
anticancer breast cancer cytotoxicity

Research & Procurement Scenarios for 7-Methoxyisoquinoline-1,3(2H,4H)-dione


Designing PARP-1 Selective Inhibitors for Oncology

This compound is a critical building block for synthesizing isoquinoline-1,3-dione analogs with high selectivity for PARP-1 over PARP-2. The >100-fold selectivity window demonstrated by the closely related analog BYK204165 provides a strong rationale for using this core to minimize off-target effects in DNA repair-focused cancer therapy development [1].

High-Barrier Antiviral Agent Development

Derivatives of the isoquinoline-1,3-dione core, such as MB-76, have shown maintained potency against drug-resistant HIV-1 variants. Researchers focused on next-generation antivirals should procure this scaffold to explore novel integrase or RNaseH inhibitors with superior resistance profiles [1].

Synthesis of Anticancer Candidates Targeting MCF-7 Cells

The compound serves as an intermediate for creating N-aryl homophthalimide derivatives. Quantitative evidence shows that specific modifications yield anticancer activity comparable to doxorubicin (IC50 of ~3.5 µg/mL) against MCF-7 breast cancer cells, making it a valuable starting material for medicinal chemistry optimization in oncology [1].

Building Block for Spirocyclic Heterocyclic Libraries

Homophthalimides are versatile intermediates for constructing novel spirocyclic Δα,β-butenolides and other complex heterocycles via radical or diazo chemistry. This enables the rapid generation of diverse compound libraries for broad biological screening and chemical biology applications [1].

Application
Selection Property
Validation Focus
PARP-1 selective inhibitor design
Scaffold functionalization potential
PARP-1 vs PARP-2 selectivity window
Antiviral resistance-overcoming research
Compact metal-chelating core
Activity against drug-resistant variants
Cytotoxicity research in MCF-7 cells
N-aryl homophthalimide derivatization
Cytotoxicity endpoint benchmarking
Spirocyclic heterocycle library synthesis
Versatile intermediate for radical/diazo chemistry
Broad heterocycle scaffold generation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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